Voruciclib hydrochloride

Kinase Selectivity CDK9 Inhibition Off-Target Profiling

Select voruciclib hydrochloride for its uniquely characterized CDK9 selectivity (Ki=0.63–1.68 nM; >400-fold over MAK/ICK) and oral bioavailability (Tmax 4 hr) — parameters critical for chronic dosing in murine xenograft models without the dose-limiting toxicities of pan-CDK inhibitors. Its validated synergy with venetoclax via MCL-1 suppression makes it the reference tool for interrogating CDK9-MCL-1 axis dependency in B-cell malignancies. Choose this compound to eliminate experimental variability introduced by less selective or intravenously administered CDK9 inhibitors.

Molecular Formula C22H20Cl2F3NO5
Molecular Weight 506.3 g/mol
CAS No. 1000023-05-1
Cat. No. B1649269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoruciclib hydrochloride
CAS1000023-05-1
Molecular FormulaC22H20Cl2F3NO5
Molecular Weight506.3 g/mol
Structural Identifiers
SMILESCN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O.Cl
InChIInChI=1S/C22H19ClF3NO5.ClH/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26;/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3;1H/t12-,14+;/m1./s1
InChIKeyQCWRANLELLMJSH-OJMBIDBESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Voruciclib Hydrochloride: An Orally Active CDK9-Focused Inhibitor with Documented Selectivity Profile for Hematologic Malignancy Research


Voruciclib hydrochloride (CAS 1000023-05-1; also referenced as P1446A-05 or ME-522) is an orally bioavailable small-molecule inhibitor that primarily targets cyclin-dependent kinase 9 (CDK9) but also exhibits activity across other CDK family members [1]. It is currently in clinical development for relapsed/refractory B-cell malignancies and acute myeloid leukemia (AML), with its proposed mechanism centered on transcriptional repression of the anti-apoptotic protein MCL-1 and downstream modulation of MYC and NF-κB signaling [2]. As an investigational agent, its value proposition for procurement lies in its well-characterized biochemical selectivity fingerprint and oral dosing feasibility, distinguishing it from earlier-generation pan-CDK inhibitors with narrower therapeutic indices [3].

Why Generic CDK9 Inhibitor Substitution Cannot Guarantee Comparable Voruciclib Performance in Preclinical and Translational Workflows


Within the CDK9 inhibitor class, compounds differ substantially in their off-target kinase engagement profiles, oral bioavailability, and clinical tolerability—parameters that are not interchangeable [1]. For example, earlier pan-CDK inhibitors such as alvocidib (flavopiridol) exhibit broader kinase inhibition and have been associated with dose-limiting toxicities that restrict their therapeutic window [2]. Conversely, newer selective CDK9 inhibitors like AZD4573, while potent, are administered intravenously, which may limit certain preclinical experimental designs or translational models [3]. Voruciclib's distinct selectivity profile and oral dosing route directly impact the fidelity of in vitro and in vivo models intended to recapitulate the exact pharmacological intervention under investigation; substituting a different CDK9 inhibitor without matching these parameters introduces experimental variability that can confound mechanistic interpretation and translational predictions [4].

Voruciclib Hydrochloride Quantitative Evidence Guide: Direct Comparator Data for CDK9 and Key Off-Target Kinases


Direct Head-to-Head Kinase Selectivity Profile: Voruciclib vs. Flavopiridol (Alvocidib)

In a direct comparative kinase profiling study, voruciclib demonstrated a substantially narrower target engagement profile than the earlier-generation pan-CDK inhibitor flavopiridol (alvocidib) [1]. Voruciclib exhibited sub-nanomolar to low-nanomolar Ki values against its primary CDK targets (CDK9/CycT2: 0.63 nM; CDK9/CycT1: 1.68 nM; CDK6/CycD1: 2.92 nM; CDK4/CycD1: 3.96 nM; CDK1/CycB: 5.4 nM), while showing markedly weaker inhibition of the off-target kinases MAK (Ki = 259 nM) and ICK (Ki = 481 nM) [2]. In contrast, flavopiridol inhibits a broader spectrum of CDKs with IC50 values ranging from 30 to 400 nM across CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9, lacking the focused selectivity that characterizes voruciclib . This differential selectivity profile translates into distinct biological consequences in preclinical models, where voruciclib's targeted action on CDK9-driven transcriptional programs (MCL-1, MYC) is less confounded by off-target kinase effects that may contribute to the toxicity and narrow therapeutic index observed with flavopiridol in clinical studies [3].

Kinase Selectivity CDK9 Inhibition Off-Target Profiling Alvocidib

Functional MCL-1 Downregulation in DLBCL Cells: Voruciclib vs. Vehicle Control

In a panel of six diffuse large B-cell lymphoma (DLBCL) cell lines representing both activated B-cell (ABC) and germinal center B-cell (GCB) subtypes, treatment with voruciclib at concentrations ranging from 0.5 to 5 µM for 6 hours resulted in a consistent and targeted downregulation of MCL-1 protein expression, as quantified by immunoblotting [1]. This effect was observed across all six cell lines tested, demonstrating that voruciclib's impact on MCL-1 is not restricted to a specific DLBCL genetic subtype . While this evidence does not directly compare voruciclib to another CDK9 inhibitor in the same assay, it establishes a critical functional benchmark: voruciclib engages its intended target pathway (CDK9 → MCL-1 transcription) in a therapeutically relevant disease model at clinically achievable concentrations [2].

MCL-1 DLBCL Apoptosis BCL-2 Family

Clinical Safety and Tolerability Profile: No Dose-Limiting Toxicities at Pharmacodynamically Active Dose

In a Phase 1 dose-escalation study (NCT03547115) involving 40 patients with relapsed/refractory AML or B-cell malignancies, voruciclib administered on an intermittent schedule (days 1-14 of a 28-day cycle) was escalated to a dose of 200 mg without reaching the maximum tolerated dose (MTD) or observing any dose-limiting toxicities (DLTs) [1]. Pharmacokinetic analysis at this 200 mg dose level demonstrated steady-state plasma concentrations (Cmax = 925 ng/mL; Ctrough = 442 ng/mL, corresponding to approximately 1 µM) that were predicted from preclinical models to be sufficient for target engagement and MCL-1 suppression [2]. This safety profile contrasts with the clinical experience of earlier pan-CDK inhibitors like alvocidib, where DLTs (including severe neutropenia, diarrhea, and tumor lysis syndrome) have frequently been dose-limiting and have necessitated complex administration schedules or supportive care measures [3].

Clinical Safety Dose-Limiting Toxicity Maximum Tolerated Dose Phase 1

Oral Bioavailability and Pharmacokinetics: Enabling Preclinical Dosing Without Parenteral Administration

Voruciclib is an orally bioavailable CDK9 inhibitor, a feature that distinguishes it from several other advanced clinical-stage CDK9 inhibitors such as AZD4573, which require intravenous (IV) administration [1]. Clinical pharmacokinetic data from a Phase 1 study demonstrate that voruciclib exhibits dose-proportional PK with a mean accumulation ratio of 2.4, a median Tmax of 4 hours, and at a 200 mg daily dose achieves a steady-state Cmax of 925 ng/mL (approximately 1 µM) and a Ctrough of 442 ng/mL [2]. In preclinical xenograft models, oral administration of voruciclib at 200 mg/kg daily resulted in a 56.3% reduction in tumor growth in a Ri-1 DLBCL mouse model [3]. This oral route of administration simplifies repeated dosing in long-term in vivo efficacy studies and more closely mimics the intended clinical dosing paradigm compared to compounds that require IV infusion, potentially reducing animal handling stress and experimental variability .

Pharmacokinetics Oral Bioavailability Cmax Tmax

Voruciclib Hydrochloride: Optimized Research and Translational Application Scenarios Derived from Comparative Evidence


Preclinical Investigation of CDK9-Dependent Transcriptional Regulation in DLBCL and AML Models

Researchers studying the role of CDK9 in driving MCL-1, MYC, and NF-κB transcriptional programs in hematologic malignancies should select voruciclib hydrochloride for its well-defined selectivity profile (Ki = 0.63-1.68 nM for CDK9/CycT1/T2) and its documented functional activity in downregulating MCL-1 protein across multiple DLBCL cell lines at clinically relevant concentrations (0.5-5 µM) [1]. Its oral bioavailability allows for chronic dosing in murine xenograft models, as demonstrated by a 56.3% tumor growth inhibition in Ri-1 DLBCL xenografts at 200 mg/kg [2].

Investigating Synergistic Combinations with Venetoclax to Overcome BCL-2 Inhibitor Resistance

In vitro and in vivo studies have established that voruciclib synergizes with the BCL-2 inhibitor venetoclax by suppressing MCL-1, a key mediator of venetoclax resistance [1]. This combination has shown enhanced tumor growth inhibition in multiple DLBCL xenograft models (U2932, RIVA, SU-DHL-4, NU-DHL-1) and is currently being evaluated in a Phase 1b clinical trial (NCT03547115) [2]. Researchers focused on rational combination strategies for B-cell malignancies should consider voruciclib as a tool compound for interrogating CDK9-MCL-1 axis dependency in the context of venetoclax resistance.

Translational Pharmacodynamic Studies Requiring Oral Dosing and Favorable Safety Margins

For in vivo pharmacodynamic and efficacy studies where repeated, non-invasive dosing is preferred, voruciclib's oral bioavailability (Tmax 4 hr, Cmax 925 ng/mL at 200 mg) provides a practical advantage over intravenously administered CDK9 inhibitors like AZD4573 [1]. Furthermore, the absence of dose-limiting toxicities at its pharmacodynamically active clinical dose (200 mg) suggests a potentially wider therapeutic window for exploratory studies, allowing researchers to achieve target engagement without inducing severe toxicity that could confound efficacy readouts [2].

Comparative Kinase Selectivity Profiling in CDK Inhibitor Research Programs

In drug discovery programs aiming to develop next-generation CDK inhibitors, voruciclib serves as an important reference compound due to its extensively characterized selectivity profile across a 48-kinase panel, including quantified selectivity (>400-fold) for CDK9 over off-target kinases MAK and ICK [1]. Its distinct profile compared to pan-CDK inhibitors like flavopiridol makes it a valuable benchmark for assessing the selectivity of novel chemical entities in biochemical and cellular kinase inhibition assays [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Voruciclib hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.